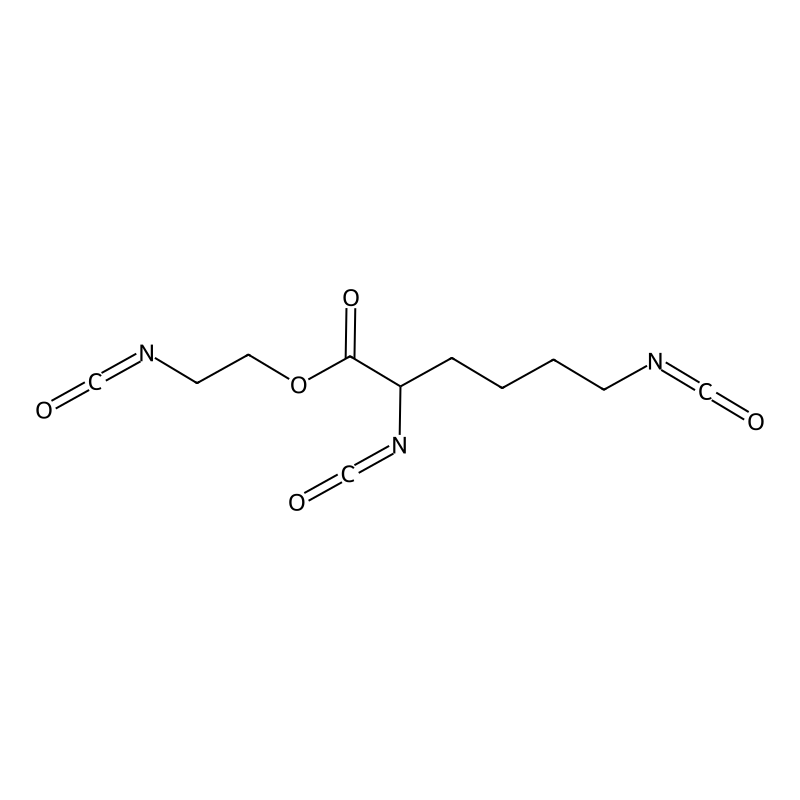

2-Isocyanatoethyl 2,6-diisocyanatohexanoate

Content Navigation

Conventional HDI poses inhalation toxicity; bio-based LDI lacks crosslinking density for load-bearing scaffolds. Lysine triisocyanate (LTI) solves both: low vapor pressure enables safe open-mold/injectable processing, while tri-functionality prevents compression set in biodegradable foams. Enables rapid room-temperature organogels without thermal degradation of sensitive payloads; acts as reactive compatibilizer for PLA/PCL blends, shifting failure from brittle to ductile. Supplied with consistent quality for R&D and process scale-up, shipped globally.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

2-Isocyanatoethyl 2,6-diisocyanatohexanoate, commonly known as lysine triisocyanate (LTI), is a bio-derived, aliphatic triisocyanate utilized primarily as a crosslinking agent and precursor for biodegradable polyurethanes. Synthesized from the essential amino acid L-lysine, this compound is structurally differentiated by its three reactive isocyanate groups and an ester linkage that facilitates hydrolytic and enzymatic degradation into non-toxic byproducts [1]. For procurement and material selection, LTI is prioritized over standard diisocyanates because it simultaneously solves two critical manufacturing challenges: it provides sufficient chemical crosslinking density to prevent structural collapse in microphase-mixed elastomers, and it exhibits a substantially lower vapor pressure than conventional aliphatic isocyanates, enabling safe handling in open-mold or injectable clinical formulations [1].

Research Fit

Generic substitution of 2-isocyanatoethyl 2,6-diisocyanatohexanoate with closely related bio-based diisocyanates, such as lysine diisocyanate (LDI), or mainstream industrial aliphatic isocyanates, such as hexamethylene diisocyanate (HDI), fails due to critical deficiencies in crosslinking architecture and volatility. LDI-based polyurethane networks exhibit microphase-mixed behavior lacking sufficient physical hydrogen-bond crosslinks, which results in poor resiliency and severe permanent deformation under compressive loads[1]. Conversely, while HDI and its trimers provide adequate mechanical properties, HDI is highly volatile and poses severe inhalation toxicity risks in clinical or open-bench settings, and its degradation does not yield native amino acids [1]. Consequently, substituting LTI compromises either the mechanical integrity of the final biodegradable matrix or the safety and biocompatibility of the manufacturing process.

Substitution Risk

Resilience and Compression Set: LTI vs. LDI

In the synthesis of biodegradable polyurethane scaffolds, the choice between tri-functional LTI and bi-functional LDI dictates the material's ability to recover from deformation. Under a 50% compressive strain for 24 hours, LTI-based foams exhibit a minimal permanent deformation (compression set) of 4.7 ± 0.3%, whereas LDI-based equivalents suffer a massive structural collapse with a 48.5 ± 2.6% compression set [1]. This difference is driven by LTI's ability to form a dense chemical crosslinked network that compensates for the lack of physical hydrogen bonding in lysine-derived hard segments.

| Evidence Dimension | Permanent deformation (compression set) after 50% strain for 24 h |

| Target Compound Data | 4.7 ± 0.3% (LTI-based scaffold) |

| Comparator Or Baseline | 48.5 ± 2.6% (LDI-based scaffold) |

| Quantified Difference | 10.3-fold reduction in permanent deformation when using LTI |

| Conditions | One-shot gas foaming process, tested under 50% compressive strain for 24 h |

Procurement of LTI is essential for load-bearing biomedical foams and elastomers where structural recovery is a strict pass/fail criterion.

Vapor Pressure and Handling Safety: LTI vs. HDI

For injectable biomaterials and open-mold manufacturing, the volatility of the isocyanate precursor is a primary safety constraint. LTI exhibits a vapor pressure of 7.5 × 10⁻⁴ mmHg at 25 °C, which is orders of magnitude lower than the standard aliphatic hexamethylene diisocyanate (HDI), which has a vapor pressure of 0.05 mmHg at room temperature [1]. This ultra-low volatility mitigates the severe inhalation toxicity risks associated with HDI, making LTI suitable for direct clinical injection and reducing the need for extreme ventilation controls during synthesis.

| Evidence Dimension | Vapor pressure at ambient temperature |

| Target Compound Data | 7.5 × 10⁻⁴ mmHg at 25 °C |

| Comparator Or Baseline | 0.05 mmHg (HDI) |

| Quantified Difference | Approximately 66-fold lower vapor pressure for LTI |

| Conditions | Standard ambient temperature and pressure (20-25 °C) |

Allows manufacturers and clinical formulators to bypass the stringent inhalation hazard protocols required for standard volatile aliphatic diisocyanates.

Compressive Yield Strength in Poly(ester urethane) Networks

When formulated into two-component poly(ester urethane) networks, the tri-functional nature of LTI directly enhances the load-bearing capacity of the polymer compared to LDI. Formulations synthesized with identical polyester triols demonstrated that LTI-based networks achieve a compressive yield strength approximately 15% higher and a Young's modulus 3% to 10% higher than their LDI-based counterparts[1]. This strength increase allows formulators to achieve target mechanical properties without needing to increase the hard-segment ratio, thereby preserving the material's degradation profile.

| Evidence Dimension | Compressive yield strength and Young's modulus |

| Target Compound Data | ~15% higher compressive yield strength; 3-10% higher Young's modulus |

| Comparator Or Baseline | LDI-based poly(ester urethane) networks |

| Quantified Difference | 15% increase in compressive strength |

| Conditions | Two-component poly(ester urethane) networks synthesized with identical polyester triols |

Enables the production of mechanically robust biodegradable implants and structural components without altering the underlying polyol chemistry.

Room-Temperature Organogelation Kinetics

Conventional organogelation requires energy-intensive heating to dissolve gelators, which can degrade heat-sensitive payloads. LTI, due to its high reactivity with alkylamines, enables an in situ organogelation process that occurs entirely at room temperature. Upon mixing LTI with alkylamines (such as octylamine), organogels are formed within several seconds, whereas conventional gelator systems require prolonged heating and cooling cycles to achieve the same structural matrix [1]. This rapid, heat-free kinetic profile is specific to highly reactive isocyanates like LTI.

| Evidence Dimension | Time and temperature required for organogelation |

| Target Compound Data | Within several seconds at room temperature |

| Comparator Or Baseline | Prolonged heating and dissolution cycles (Conventional gelators) |

| Quantified Difference | Elimination of the heating step; reduction of processing time from hours/minutes to seconds |

| Conditions | Mixing of LTI and alkylamines in organic solvents (e.g., acetone, ethyl acetate) |

Dramatically reduces energy costs and processing time in the formulation of cosmetic and pharmaceutical delivery gels while protecting thermally labile active ingredients.

Injectable Biodegradable Polyurethane Scaffolds

LTI is the required isocyanate for formulating two-component, injectable polyurethane foams used in bone and soft tissue repair. Its low vapor pressure ensures safety during clinical handling, while its tri-functional crosslinking guarantees that the resulting scaffold resists permanent deformation under physiological loads, overcoming the severe compression set failures seen with LDI[1].

Room-Temperature Encapsulation of Thermally Labile Actives

Because LTI reacts with alkylamines to form organogels within seconds at room temperature, it is selected for manufacturing transdermal or cosmetic delivery systems. This rapid, heat-free process prevents the thermal degradation of sensitive payloads like vitamins, proteins, or volatile essential oils that would be destroyed by conventional hot-melt gelation [2].

Sustained-Release Antimicrobial Coatings for Orthopedic Implants

LTI is utilized as a crosslinker for cyclodextrin-based coatings on stainless steel and titanium orthopedic devices (e.g., bone screws). The LTI-crosslinked matrix provides a durable, biocompatible layer capable of the sustained release of antibiotics like vancomycin and rifampicin over extended periods, an application where toxic aromatic or volatile aliphatic isocyanates are prohibited [3].

Reactive Compatibilization of Biodegradable Polymer Blends

In the compounding of immiscible biodegradable polymers such as PLA and PCL, LTI acts as a highly effective reactive compatibilizer. By crosslinking the interface during melt processing, LTI reduces spherulite size and inhibits void formation, shifting the material's failure mode from brittle fracture to ductile deformation and drastically improving impact strength [4].

Application Fit Matrix

References

- [1] Guelcher, S. A., et al. 'Injectable Biodegradable Polyurethane Scaffolds with Release of Platelet-derived Growth Factor for Tissue Repair and Regeneration.' Biomacromolecules, vol. 9, no. 10, 2008, pp. 2759-2765.

- [2] Suzuki, M., et al. 'In situ organogelation at room temperature: direct synthesis of gelators in organic solvents.' Chemical Communications, no. 12, 2004, pp. 1436-1437.

- [3] Masters, E. A., et al. 'Current Options and Emerging Biomaterials for Periprosthetic Joint Infection.' Bioengineering, vol. 7, no. 4, 2020.

- [4] Vannaladsaysy, V., et al. 'Effect of LTI Blending on Fracture Properties of PLA/PCL Polymer Blend.' Seikei-Kakou, vol. 21, no. 3, 2009, pp. 131-137.

XLogP3

Other CAS

General Manufacturing Information

Explore Compound Types